Cas no 57118-64-6 (2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine)

2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-1H-Imidazole-5-ethanamine
- 2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine
- 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine
- SCHEMBL4720914
- CHEMBL46153
- AKOS006370441
- 57118-64-6
- EN300-1085052
-
- インチ: InChI=1S/C7H13N3/c1-2-7-9-5-6(10-7)3-4-8/h5H,2-4,8H2,1H3,(H,9,10)
- InChIKey: ZYEXVVQLCNHUJV-UHFFFAOYSA-N
- SMILES: CCC1=NC=C(N1)CCN
計算された属性
- 精确分子量: 139.110947427g/mol
- 同位素质量: 139.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 10
- 回転可能化学結合数: 3
- 複雑さ: 94.9
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7Ų
- XLogP3: 0.2
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085052-5.0g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 5.0g |
$4764.0 | 2023-07-10 | ||
Enamine | EN300-1085052-1.0g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 1.0g |
$1643.0 | 2023-07-10 | ||
Enamine | EN300-1085052-10.0g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 10.0g |
$7065.0 | 2023-07-10 | ||
Alichem | A069004176-5g |
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine |
57118-64-6 | 97% | 5g |
$5018.30 | 2023-09-01 | |
Enamine | EN300-1085052-0.05g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
Enamine | EN300-1085052-0.1g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
Enamine | EN300-1085052-1g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 1g |
$986.0 | 2023-10-27 | |
Enamine | EN300-1085052-10g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 10g |
$4236.0 | 2023-10-27 | |
Alichem | A069004176-1g |
2-(2-Ethyl-1H-imidazol-4-yl)ethanamine |
57118-64-6 | 97% | 1g |
$2050.20 | 2023-09-01 | |
Enamine | EN300-1085052-0.5g |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine |
57118-64-6 | 95% | 0.5g |
$946.0 | 2023-10-27 |
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
2-(2-ethyl-1H-imidazol-4-yl)ethan-1-amineに関する追加情報
2-Ethyl-1H-Imidazole-5-Ethanamine: A Comprehensive Overview
The compound with CAS No. 57118-64-6, commonly referred to as 2-Ethyl-1H-imidazole-5-ethanamine, is a significant molecule in the field of organic chemistry. This compound belongs to the class of imidazoles, which are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. The structure of 2-Ethyl-1H-imidazole-5-ethanamine is characterized by an imidazole ring substituted with an ethyl group at position 2 and an ethanamine group at position 5, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the potential of 2-Ethyl-imidazole derivatives in drug discovery. For instance, researchers have explored the ability of these compounds to act as inhibitors of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various diseases including cancer and neurodegenerative disorders. The imidazole ring in these compounds plays a crucial role in their bioactivity due to its ability to form hydrogen bonds and interact with protein targets.
In addition to its biological applications, 2-Ethyl-imidazole derivatives have also found use in materials science. For example, they have been employed as precursors for the synthesis of metal-free carbon materials, such as graphene-like structures, which are highly sought after for their exceptional electronic properties. The synthesis of these materials often involves the thermal decomposition of imidazole derivatives under specific conditions, leading to the formation of carbon-rich frameworks with potential applications in energy storage and electronics.
The synthesis of 2-Ethyl-imidazole derivatives has been extensively studied, with various methods reported in the literature. One common approach involves the reaction of ethyl glycinate with ammonia or ammonium salts, followed by cyclization under acidic or basic conditions. This method has been optimized to improve yields and purity, making it suitable for large-scale production. Recent advancements in catalytic methods have further enhanced the efficiency of these reactions, reducing production costs and environmental impact.
From a structural perspective, 2-Ethyl-imidazole derivatives exhibit interesting physical properties that make them valuable for both academic and industrial applications. For instance, their melting points and solubility characteristics can be fine-tuned by modifying the substituents on the imidazole ring. This flexibility allows chemists to design compounds with specific physicochemical properties tailored for particular applications.
Looking ahead, the demand for imidazole-based compounds is expected to grow due to their increasing use in biotechnology and pharmaceuticals. Researchers are actively exploring new synthetic routes and applications for these molecules, driven by their unique chemical properties and biological activity. As our understanding of these compounds deepens, they are likely to play an even more prominent role in advancing modern science and technology.
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